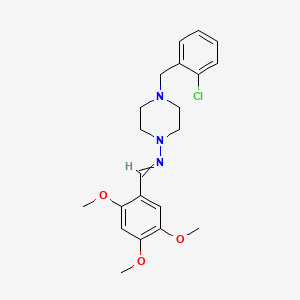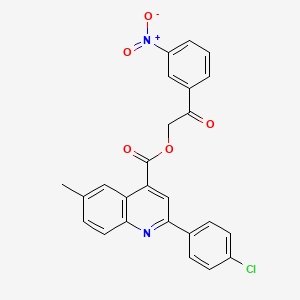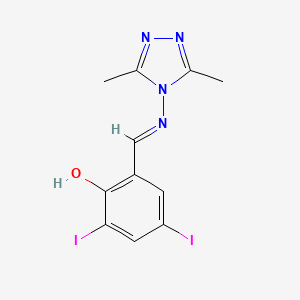
4-(2-chlorobenzyl)-N-(2,4,5-trimethoxybenzylidene)piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a compound known for its significant biological activities. It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors . This compound is used in the management of allergies, hay fever, angioedema, and urticaria .
Vorbereitungsmethoden
The synthesis of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE involves several steps. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active molecules . In biology and medicine, it is studied for its antihistamine properties and potential therapeutic applications in treating allergies and related conditions . Additionally, it has been evaluated for its antiviral activity against various viruses . In the industry, it is used in the development of new pharmaceuticals and as a standard in quality control processes .
Wirkmechanismus
The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE involves its high affinity for histamine H1 receptors . By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic reactions. This inhibition helps alleviate symptoms such as itching, swelling, and redness associated with allergies . The molecular targets and pathways involved include the histamine H1 receptor signaling pathway, which plays a crucial role in mediating allergic responses .
Vergleich Mit ähnlichen Verbindungen
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is similar to other antihistamine compounds such as cetirizine and hydroxyzine . it is unique in its specific affinity for histamine H1 receptors and its effectiveness in managing a wide range of allergic conditions . Other similar compounds include 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which also exhibits significant biological activities .
Eigenschaften
Molekularformel |
C21H26ClN3O3 |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H26ClN3O3/c1-26-19-13-21(28-3)20(27-2)12-17(19)14-23-25-10-8-24(9-11-25)15-16-6-4-5-7-18(16)22/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI-Schlüssel |
BRMARBAXGHXOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11666812.png)
![4-chloro-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666819.png)
![6-[(2E)-2-{2-[(4-chlorophenyl)sulfanyl]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666825.png)
![N-benzyl-N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666833.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)

![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11666872.png)
![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666876.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11666882.png)
![2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B11666888.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666891.png)
![10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11666899.png)
![ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666902.png)
